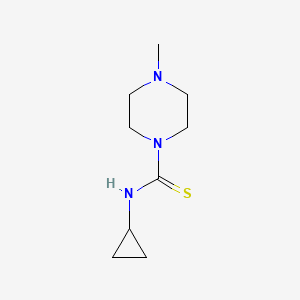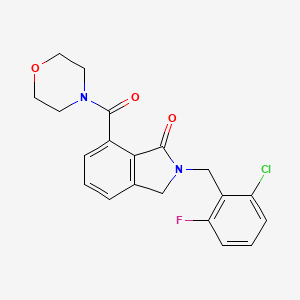
N-cyclopropyl-4-methylpiperazine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-methylpiperazine-1-carbothioamide involves the reaction of cyclopropylamine with 4-methylpiperazine-1-carbothioic acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-methylpiperazine-1-carbothioamide undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation reactions may use reagents like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-cyclopropyl-4-methylpiperazine-1-carbothioamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-methylpiperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-methylpiperazine-1-carbodithioic acid: Shares a similar core structure but differs in functional groups.
N-cyclopropyl-4-methyl-1-piperidinecarbothioamide: Another related compound with slight structural variations.
Uniqueness
N-cyclopropyl-4-methylpiperazine-1-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties . This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C9H17N3S |
|---|---|
Molecular Weight |
199.32 g/mol |
IUPAC Name |
N-cyclopropyl-4-methylpiperazine-1-carbothioamide |
InChI |
InChI=1S/C9H17N3S/c1-11-4-6-12(7-5-11)9(13)10-8-2-3-8/h8H,2-7H2,1H3,(H,10,13) |
InChI Key |
OSYMYUGPWRPSCO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=S)NC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-2-({[(1E)-1-(thiophen-2-yl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B10872291.png)
![N-[3-(dimethylamino)propyl]-2-[11-(furan-2-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide](/img/structure/B10872292.png)

![10-(cyclohexylcarbonyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10872311.png)

![(4Z)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10872320.png)
![1-cyclopentyl-N-(1H-imidazol-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10872324.png)
![2-[(4-amino-1,2,5-oxadiazol-3-yl)amino]-2-oxoethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B10872330.png)
![Ethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)-1,3-benzothiazole-6-carboxylate](/img/structure/B10872337.png)
![7-benzyl-1,3-dimethyl-8-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10872349.png)
![Methyl 5-chloro-3-[(2-chlorophenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B10872369.png)
![N'-{(3Z)-5-bromo-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-({[(1E)-1-(4-bromophenyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B10872370.png)
![10-[(4-chlorophenyl)acetyl]-11-(3,4-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10872381.png)
![3-[2-(5-Pyridin-3-yl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetylamino]-benzoic acid](/img/structure/B10872384.png)
